molecular formula C12H11ClN2O2S B086893 3-amino-4-chloro-N-phenylbenzenesulfonamide CAS No. 94160-04-0

3-amino-4-chloro-N-phenylbenzenesulfonamide

Cat. No.: B086893
CAS No.: 94160-04-0
M. Wt: 282.75 g/mol
InChI Key: ZXDUBUVCNBHUHO-UHFFFAOYSA-N
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Description

3-amino-4-chloro-N-phenylbenzenesulfonamide is an organic compound with the molecular formula C12H11ClN2O2S and a molecular weight of 282.75 g/mol . This compound is characterized by the presence of an amino group, a chloro substituent, and a phenyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-chloro-N-phenylbenzenesulfonamide typically involves the reaction of 4-chloroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-chloroaniline+benzenesulfonyl chlorideThis compound\text{4-chloroaniline} + \text{benzenesulfonyl chloride} \rightarrow \text{this compound} 4-chloroaniline+benzenesulfonyl chloride→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-chloro-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.

    Reduction Reactions: The compound can undergo reduction to form corresponding amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

    Substitution: Formation of various substituted benzenesulfonamides.

    Oxidation: Formation of nitrobenzenesulfonamides.

    Reduction: Formation of aminobenzenesulfonamides.

Scientific Research Applications

3-amino-4-chloro-N-phenylbenzenesulfonamide is utilized in diverse scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include signal transduction, metabolic pathways, and cellular regulatory mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-4-chlorobenzenesulfonamide
  • 4-chloro-N-phenylbenzenesulfonamide
  • 3-amino-N-phenylbenzenesulfonamide

Uniqueness

3-amino-4-chloro-N-phenylbenzenesulfonamide is unique due to the presence of both an amino and a chloro substituent on the benzenesulfonamide core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-amino-4-chloro-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c13-11-7-6-10(8-12(11)14)18(16,17)15-9-4-2-1-3-5-9/h1-8,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDUBUVCNBHUHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40240887
Record name 3-Amino-4-chloro-N-phenylbenzenesulphonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94160-04-0
Record name 3-Amino-4-chloro-N-phenylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94160-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-chloro-N-phenylbenzenesulfonamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-4-chloro-N-phenylbenzenesulphonamide
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Record name 3-amino-4-chloro-N-phenylbenzenesulphonamide
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Record name 3-AMINO-4-CHLORO-N-PHENYLBENZENESULFONAMIDE
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